molecular formula C9H9N3O B13089655 [6-(1H-imidazol-2-yl)pyridin-3-yl]methanol

[6-(1H-imidazol-2-yl)pyridin-3-yl]methanol

Cat. No.: B13089655
M. Wt: 175.19 g/mol
InChI Key: VHKGBMRKGJPDAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[6-(1H-Imidazol-2-yl)pyridin-3-yl]methanol (CAS 1823350-54-4) is a heterocyclic compound of significant interest in medicinal chemistry and materials science. With the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol, this molecule features a pyridine core linked to a 1H-imidazole ring, with a hydroxymethyl functional group providing a handle for further chemical modification . The imidazole ring is a privileged scaffold in biology and drug discovery, known for its role in the amino acid histidine and the neurotransmitter histamine . It is a common feature in pharmaceuticals, including certain antifungal agents and anticancer drugs . The pyridine-imidazole hybrid structure makes this compound a valuable precursor or building block for the synthesis of more complex molecules. Recent research highlights the potential of similar imidazole-incorporated pyridine compounds as promising anticancer agents, showing potent activity against various human cancer cell lines . Furthermore, imidazole-pyridine hybrids are being explored in materials science as effective corrosion inhibitors for metals like copper, forming protective films on surfaces . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the Safety Datasheet for proper handling and storage information.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

[6-(1H-imidazol-2-yl)pyridin-3-yl]methanol

InChI

InChI=1S/C9H9N3O/c13-6-7-1-2-8(12-5-7)9-10-3-4-11-9/h1-5,13H,6H2,(H,10,11)

InChI Key

VHKGBMRKGJPDAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CO)C2=NC=CN2

Origin of Product

United States

Preparation Methods

Reduction of 6-(1H-imidazol-2-yl)pyridine-3-carbaldehyde

A common approach to synthesize [6-(1H-imidazol-2-yl)pyridin-3-yl]methanol is the reduction of the corresponding aldehyde precursor, 6-(1H-imidazol-2-yl)pyridine-3-carbaldehyde, using hydride reagents such as sodium borohydride (NaBH4).

  • Procedure:

    • Dissolve 6-(1H-imidazol-2-yl)pyridine-3-carbaldehyde in methanol or another suitable solvent.
    • Add sodium borohydride portion-wise at low temperature (5–20 °C) to control the reaction rate and avoid side reactions.
    • Stir the reaction mixture at room temperature for 1 to 3 hours under inert atmosphere (e.g., nitrogen) to ensure complete reduction.
    • Quench the reaction with brine or water to destroy excess hydride.
    • Concentrate the mixture under reduced pressure.
    • Purify the crude product by silica gel column chromatography using methanol/chloroform or dichloromethane/methanol mixtures as eluents.
  • Yields:

    • Yield ranges from 45% to 78% depending on reaction conditions and purification methods.
    • For example, a 78% yield was reported when reducing 1H-imidazole-2-carbaldehyde under similar conditions.
  • Characterization:

    • ^1H NMR typically shows methylene protons of the -CH2OH group around 4.4–4.6 ppm and imidazole protons near 6.9–7.0 ppm.
    • Purity and identity confirmed by chromatographic retention factors (R_f) and NMR spectra.
Parameter Typical Conditions Outcome
Reducing agent Sodium borohydride (NaBH4) Efficient reduction of aldehyde
Solvent Methanol Good solubility and reactivity
Temperature 5–20 °C Controlled reaction rate
Reaction time 1–3 hours Complete conversion
Atmosphere Nitrogen (inert) Prevents oxidation
Purification Silica gel chromatography High purity product
Yield 45–78% Moderate to high yield

Alternative Synthetic Routes

While direct reduction of the aldehyde is the most straightforward, other methods involve:

  • One-pot Curtius Rearrangement and Hydrolysis:
    Used in related pyridine-imidazole derivatives synthesis, where an isocyanate intermediate is formed and hydrolyzed to amines or alcohols under acidic conditions, sometimes involving diphenylphosphoryl azide (DPPA) and triethylamine. However, this method is more complex and less commonly applied for the specific methanol derivative.

  • Hydrogenation of Nitro Precursors:
    Starting from nitro-substituted pyridine derivatives, catalytic hydrogenation (e.g., Pd/C under H2 atmosphere) can reduce nitro groups to amines, which can then be converted to imidazole or alcohol functionalities by subsequent steps.

  • Microwave-Assisted Synthesis:
    Microwave irradiation has been employed to accelerate reactions such as bromination or esterification in related heterocyclic compounds, potentially applicable to intermediates in the synthesis of the target compound.

Detailed Research Findings and Data

Yields and Purity

Several studies report yields and purity data for related imidazolyl-pyridine methanol compounds:

Study / Source Reaction Type Yield (%) Purification Method Notes
Ambeed et al. NaBH4 reduction in MeOH 45–78 Silica gel chromatography Reaction at 5–20 °C, inert atmosphere
Kusy et al. Hydrolysis and reduction 48–93 Recrystallization, HPLC Hydrolysis with 12 M HCl, reflux
Patent WO2021 Curtius rearrangement route ~60 Acid hydrolysis, purification One-pot reaction, phosphorous salt impurities present

Reaction Monitoring and Optimization

  • Reaction progress is often monitored by HPLC or TLC to ensure complete conversion of aldehyde to alcohol.
  • Temperature control is crucial to avoid over-reduction or side reactions.
  • Use of inert atmosphere prevents oxidation of sensitive intermediates.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield Range (%)
Sodium Borohydride Reduction NaBH4, MeOH, 5–20 °C, inert atmosphere Simple, high selectivity Requires careful temperature control 45–78
One-pot Curtius Rearrangement DPPA, triethylamine, t-butanol/toluene, acid hydrolysis One-pot, good purity carbamates Phosphorous salt impurities, moderate yield ~60
Catalytic Hydrogenation Pd/C, H2, MeOH, room temperature Effective for nitro to amine conversion Multi-step, longer reaction time Variable
Microwave-assisted Ester Hydrolysis Bromomalonaldehyde, TiCl4, TEA, microwave irradiation Rapid reaction times Specialized equipment needed 42–87

Chemical Reactions Analysis

Types of Reactions

[6-(1H-imidazol-2-yl)pyridin-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.

    Substitution: The hydrogen atoms on the imidazole and pyridine rings can be substituted with various functional groups, such as halogens, alkyl groups, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

    Oxidation: The major products include the corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The major product is the dihydroimidazole derivative.

    Substitution: The major products are the halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

There appears to be a misunderstanding in the query. The compound asked about, "[6-(1H-imidazol-2-yl)pyridin-3-yl]methanol," is similar to, but not the same as, "1H-imidazol-2-yl(pyridin-3-yl)methanol". This article will focus on the applications of the compound "1H-imidazol-2-yl(pyridin-3-yl)methanol".

Overview

1H-imidazol-2-yl(pyridin-3-yl)methanol is a heterocyclic compound with both imidazole and pyridine rings. It has a wide range of applications in scientific research.

Chemical Reactions

1H-imidazol-2-yl(pyridin-3-yl)methanol can undergo oxidation of the hydroxyl group to form a ketone derivative, or reduction to form the corresponding alcohol. The imidazole and pyridine rings can also undergo electrophilic and nucleophilic substitution reactions. Common oxidizing agents include potassium permanganate and chromium trioxide, while sodium borohydride or lithium aluminum hydride are typically used as reducing agents. Halogenating agents like bromine or chlorine can be used for substitution reactions.

Scientific Research Applications

1H-imidazol-2-yl(pyridin-3-yl)methanol is used as a building block for synthesizing more complex heterocyclic compounds. It is also investigated for its potential as an enzyme inhibitor or ligand in biochemical assays and explored for potential therapeutic properties, including antimicrobial and anticancer activities. It is also utilized in the development of advanced materials with specific electronic or optical properties.

1H-imidazol-2-yl(pyridin-3-yl)methanol exhibits biological activities through interactions with various targets in biological systems.

Oncology Applications
It demonstrates antiproliferative activity against various human cancer cell lines:

Cell LineInhibition Percentage
DU-145 (Prostate)70%
A549 (Lung)65%
HeLa (Cervical)75%

Compounds derived from 1H-imidazol-2-yl(pyridin-3-yl)methanol were synthesized and tested using MTT assays to evaluate cell viability. The synthesized compounds showed varying degrees of inhibition, suggesting potential as therapeutic agents in cancer treatment.

Pharmacological Activity
The compound is investigated for its ability to inhibit specific enzymes implicated in disease pathways. Enzymatic assays assess the inhibitory effect of the compound on target enzymes, focusing on concentration and incubation time. Preliminary results indicate that 1H-imidazol-2-yl(pyridin-3-yl)methanol acts as a potent inhibitor, which could lead to the development of new therapeutic agents targeting enzyme-related diseases.

Agricultural Applications
Derivatives of this compound are explored for their efficacy as pesticides or herbicides.

Application TypeEfficacyEnvironmental Impact
PesticideEffective against common pestsMinimal disruption observed
HerbicideEffective in weed controlSafe for surrounding flora

Field trials demonstrated that certain derivatives provide effective pest control without significant ecological disruption.

Case Studies

Case Study on Cancer Cell Lines
Researchers synthesized multiple derivatives and tested them against DU-145 cells. Results showed a significant reduction in cell viability, indicating strong antiproliferative properties.

Mechanism of Action

The mechanism of action of [6-(1H-imidazol-2-yl)pyridin-3-yl]methanol is not well-documented. the imidazole ring is known to interact with various biological targets, including enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pyridine ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of [6-(1H-imidazol-2-yl)pyridin-3-yl]methanol, we compare it with structurally analogous compounds, focusing on solubility, hydrogen-bonding behavior, and substituent effects.

2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine

  • Structural Similarity : Both compounds contain an imidazol-2-yl group.
  • Hydrogen Bonding: The imidazole NH in dihydroperimidine is located on the non-aromatic unit, reducing conjugation and altering crystal-packing behavior compared to aromatic imidazole derivatives .

[6-(1H-Pyrazol-1-yl)pyridin-3-yl]methanol

  • Structural Similarity : Pyridine core with a hydroxymethyl group at position 3 and a heterocyclic substituent (pyrazole) at position 4.
  • Key Differences: Electronic Effects: Pyrazole is a five-membered ring with two adjacent nitrogen atoms, differing from imidazole’s 1,3-nitrogen positions. Applications: Pyrazole derivatives are often explored for kinase inhibition, whereas imidazole-containing compounds are more common in metal coordination and proton-transfer reactions .

(S)-[6-(Trifluoromethyl)pyridin-3-yl]methanol Derivatives

  • Example: (S)-{4-chloro-2-methoxy-3-[4-(methylsulfonyl)phenyl]quinolin-6-yl}(1-methyl-1H-imidazol-5-yl)[6-(trifluoromethyl)pyridin-3-yl]methanol.
  • Structural Similarity : Contains a hydroxymethyl-substituted pyridine ring.
  • Key Differences :
    • Substituent Effects : The trifluoromethyl group is strongly electron-withdrawing, increasing lipophilicity and metabolic stability compared to the electron-rich imidazole substituent.
    • Bioactivity : Such derivatives are often designed for high-affinity protein binding (e.g., kinase inhibitors) due to enhanced hydrophobic interactions .

(6-Methyl-pyridin-3-yl)-methanol

  • Structural Similarity : Pyridine core with a hydroxymethyl group at position 3.
  • Applications: Simpler analogues like this are often intermediates in pharmaceutical synthesis rather than bioactive agents .

Research Findings and Trends

  • Solubility: Imidazole-containing derivatives generally exhibit lower methanol solubility due to strong intermolecular hydrogen bonds, as seen in 2-(1H-imidazol-2-yl)-1H-perimidine .
  • Biological Activity : Trifluoromethyl and pyrazole substitutions enhance bioactivity by balancing lipophilicity and target affinity .
  • Synthetic Utility: Simpler analogues like (6-methyl-pyridin-3-yl)-methanol serve as versatile intermediates, while imidazole derivatives require specialized purification techniques .

Biological Activity

[6-(1H-imidazol-2-yl)pyridin-3-yl]methanol is a compound of significant interest in medicinal chemistry due to its unique structural characteristics, which include an imidazole ring and a pyridine moiety. This combination has been associated with various biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₉N₃O, with a molecular weight of approximately 175.19 g/mol. The structure features a hydroxymethyl group at the 3-position of the pyridine ring and an imidazole moiety at the 6-position, which is crucial for its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions, making it effective in inhibiting certain enzymes.
  • Hydrogen Bonding : The pyridine ring participates in hydrogen bonding and π-π interactions, influencing molecular pathways related to enzyme activity and signal transduction.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various strains, including:

  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Escherichia coli

These findings suggest potential applications in treating resistant bacterial infections .

Antifungal Activity

The compound has also shown antifungal activity against Candida albicans , a common fungal pathogen. This property highlights its potential as a therapeutic agent in treating fungal infections.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound:

  • Cell Line Studies : In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), colon cancer (Colo205), and ovarian cancer (A2780). The IC50 values ranged from 0.01 µM to 8.12 µM, indicating potent activity compared to standard treatments like etoposide .
  • Mechanistic Insights : The compound's mechanism includes apoptosis induction and disruption of microtubule assembly, which are critical for cancer cell proliferation and survival .

Data Summary

Biological Activity Target Organism/Cell Line IC50 Value (µM) Comments
AntibacterialMRSAN/AEffective against resistant strains
AntibacterialE. coliN/ABroad-spectrum antibacterial activity
AntifungalCandida albicansN/APotential therapeutic use in fungal infections
AnticancerMCF-70.01 - 8.12Potent against breast cancer cells
AnticancerA549N/AEffective against lung cancer cells
AnticancerColo205N/AEffective against colon cancer cells
AnticancerA2780N/AEffective against ovarian cancer cells

Case Studies

  • Study on Cancer Cell Lines : A recent study synthesized derivatives of this compound and evaluated their cytotoxicity against multiple cancer cell lines using the MTT assay. Compounds showed varied potency, with some exhibiting superior anticancer activity compared to established chemotherapeutics .
  • Enzyme Inhibition Studies : Research highlighted the compound's potential as an enzyme inhibitor by demonstrating its ability to inhibit specific metal-dependent enzymes, which could lead to new therapeutic strategies for diseases involving these enzymes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.